Anthracene, 9-(9-phenanthrenyl)-

説明

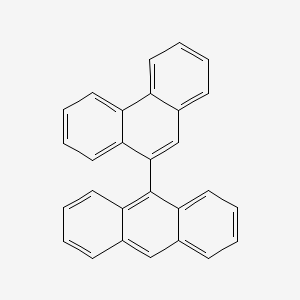

Anthracene, 9-(9-phenanthrenyl)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . It is a colorless or light yellow solid that is soluble in ordinary organic solvents .

Synthesis Analysis

A series of anthracene-based derivatives, including 9-(9-phenanthrenyl)-anthracene, can be synthesized by the Suzuki/Sonogashira cross-coupling reactions . The synthesis of anthracene derivatives has been a subject of research over the years, with several strategies being employed, including direct and indirect methods to construct anthracene and anthraquinone frameworks .Molecular Structure Analysis

The molecular structure of 9-(9-phenanthrenyl)-anthracene has been characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations . The packing structures of these compounds are influenced by the terminal substitutions .Chemical Reactions Analysis

Anthracene derivatives undergo various chemical reactions. For instance, 9-anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane and undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide .Physical And Chemical Properties Analysis

Anthracene-based derivatives exhibit high thermal stability and blue emission with a high quantum yield . The decomposition temperatures of these compounds increase as the number of substituents increases . Different substituents strongly affect the optical properties .作用機序

The mechanism for the synthesis of trans-9-(2-phenylethenyl)-anthracene begins with the formation of the phosphorus ylide, which involves the deprotonation on the benzyltriphenyl-phosphonium ion, forming the ylide zwitterion . The carbanion is then able to attack the carbonyl on 9-athracene-carboxyaldehyde, forming a large intermediate molecule .

Safety and Hazards

将来の方向性

Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

特性

IUPAC Name |

9-anthracen-9-ylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZKDLILLKHBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80757282 | |

| Record name | 9-(Anthracen-9-yl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91586-10-6 | |

| Record name | 9-(Anthracen-9-yl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

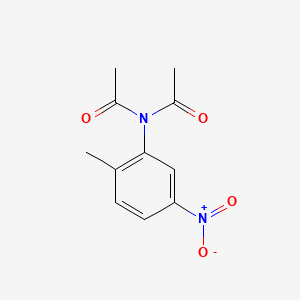

![(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B3302069.png)